
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of polyfunctionalized triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . Another method includes the reaction of triazole with arylidene malononitriles in DMF, which affords Schiff base compounds . Additionally, the reaction of triazoles with acetophenone derivatives has been used to synthesize various triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted triazole derivatives .
Scientific Research Applications
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like tyrosinase, which plays a key role in melanin biosynthesis . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-4H-1,2,4-triazole-3-thiol
- 3-amino-5-mercapto-1,2,4-triazole
- 5-amino-1H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione is unique due to its specific diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C2H4N6S |
|---|---|
Molecular Weight |
144.16 g/mol |
IUPAC Name |
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C2H4N6S/c3-5-1-6-7-2(9)8(1)4/h3H,4H2,(H,7,9) |
InChI Key |
XAYKCZFUIVDIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)NN=C(N1N)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B12359852.png)
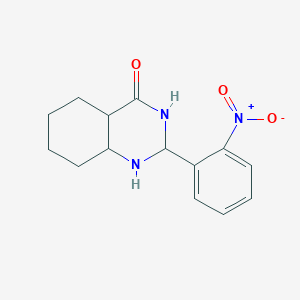
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)


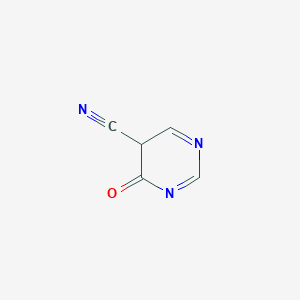
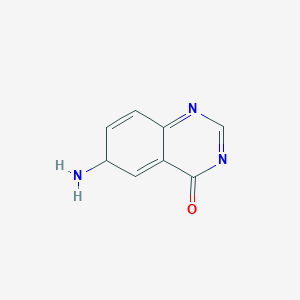
![4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)
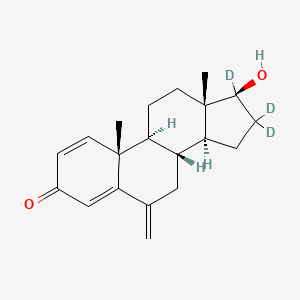
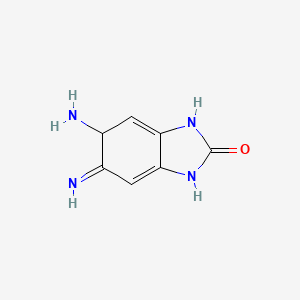

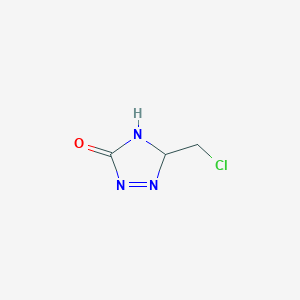
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)
